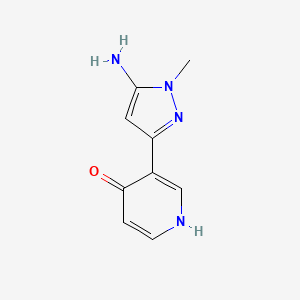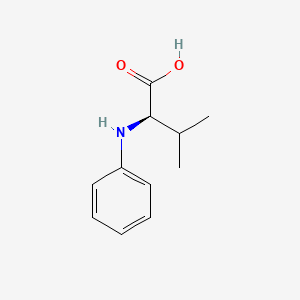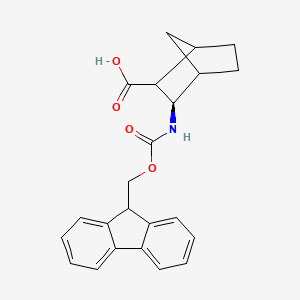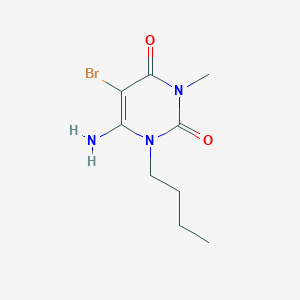
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate is a complex organic compound that features multiple functional groups, including ester, bromo, and methoxy groups. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromo group to the benzene ring.
Methoxylation: Addition of the methoxy group.
Esterification: Formation of ester groups through reactions with alcohols and acids.
Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) as a protecting group for hydroxyl functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the ester functionalities.
Substitution: The bromo group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Drug Development: Investigated for potential pharmacological properties.
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents.
Diagnostic Tools: May be used in the synthesis of diagnostic compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate would depend on its specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-(2-bromo-5-methoxybenzoyl)isophthalate: Lacks the tert-butoxycarbonyl group.
Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-hydroxyisophthalate: Has a hydroxyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in Diethyl 4-(2-bromo-5-methoxybenzoyl)-5-((tert-butoxycarbonyl)oxy)isophthalate provides unique reactivity and protection during synthesis, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C25H27BrO9 |
|---|---|
Molekulargewicht |
551.4 g/mol |
IUPAC-Name |
diethyl 4-(2-bromo-5-methoxybenzoyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C25H27BrO9/c1-7-32-22(28)14-11-17(23(29)33-8-2)20(19(12-14)34-24(30)35-25(3,4)5)21(27)16-13-15(31-6)9-10-18(16)26/h9-13H,7-8H2,1-6H3 |
InChI-Schlüssel |
FDWUPKQXZNDHOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC(=O)OC(C)(C)C)C(=O)C2=C(C=CC(=C2)OC)Br)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13062265.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13062266.png)






![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)




